molecular formula C8H7N3O B3212390 Pyrazolo[1,5-a]pyridine-5-carboxamide CAS No. 1101120-03-9

Pyrazolo[1,5-a]pyridine-5-carboxamide

Cat. No.: B3212390
CAS No.: 1101120-03-9
M. Wt: 161.16 g/mol
InChI Key: XCDRZFXDJGFXBD-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-5-carboxamide ( 1101120-03-9) is a high-purity chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . It is supplied for research and development purposes and is strictly for Research Use Only, not intended for diagnostic or therapeutic applications. This compound belongs to the pyrazolopyridine family of N-heterocyclic scaffolds, which are recognized in medicinal chemistry as privileged structures for combinatorial library design and drug discovery due to their significant synthetic versatility and potential for structural modification . While specific biological data for this compound is subject to ongoing research, analogs within this structural class, particularly pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, have demonstrated promising pharmacological profiles. Notably, such compounds have been identified as potent antituberculosis agents, exhibiting excellent in vitro activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains, including isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) variants . The pyrazolo[1,5-a]pyridine core, along with the related pyrazolo[1,5-a]pyrimidine scaffold, is frequently investigated for its potential in developing enzyme inhibitors and targeted therapies, underscoring its value in early-stage pharmaceutical research . Researchers can utilize this carboxamide derivative as a key synthetic intermediate for further functionalization or as a core scaffold in bioactivity screening programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-2-4-11-7(5-6)1-3-10-11/h1-5H,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDRZFXDJGFXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285682
Record name Pyrazolo[1,5-a]pyridine-5-carboxamide
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Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101120-03-9
Record name Pyrazolo[1,5-a]pyridine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101120-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Pyrazolo 1,5 a Pyridine 5 Carboxamide

Strategies for the Construction of the Pyrazolo[1,5-a]pyridine (B1195680) Core

The formation of the fused bicyclic pyrazolo[1,5-a]pyridine system is achieved through several strategic synthetic routes. These methods primarily involve the formation of the pyrazole (B372694) ring fused to a pre-existing pyridine (B92270) ring or the simultaneous construction of the bicyclic system.

Cyclization Reactions Employing Amino-substituted Pyridines or Related Precursors

A predominant and highly effective strategy for synthesizing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction involving N-amino-substituted pyridine derivatives. organic-chemistry.orgacs.org In this approach, an N-aminopyridinium ylide, which acts as a 1,3-dipole, reacts with a suitable dipolarophile, such as an alkyne or an electron-deficient alkene. acs.org

The process typically begins with the N-amination of a substituted pyridine using an aminating agent like hydroxylamine-O-sulfonic acid to form an N-aminopyridinium salt. ciac.jl.cn This salt is then treated with a base to generate the reactive N-aminopyridinium ylide in situ. The subsequent reaction with a dipolarophile, for instance, ethyl propiolate, leads to a 1,3-dipolar cycloaddition, which, after aromatization, yields the pyrazolo[1,5-a]pyridine ring system. ciac.jl.cn Research has demonstrated that this method can be improved by dissolving the N-aminopyridine sulfate (B86663) and ethyl propiolate in water and N,N-dimethylformamide (DMF) respectively, which enhances reactant solubility and provides the final products in high yields of 88%–93%. ciac.jl.cn

Another variation of this approach involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or other electron-withdrawing olefins. organic-chemistry.org This reaction can proceed under metal-free conditions at room temperature, offering a facile route to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org For example, using phenyliodonium (B1259483) diacetate (PIDA) as a mediator facilitates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, providing access to a variety of multifunctionalized pyrazolo[1,5-a]pyridine structures. organic-chemistry.org

Condensation and Cyclocondensation Approaches

Cyclocondensation reactions provide an alternative and robust pathway to the pyrazolo[1,5-a]pyridine scaffold. A notable example is the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. acs.org This method is promoted by acetic acid and molecular oxygen, representing an efficient and atom-economical process. acs.orgnih.gov

The proposed mechanism suggests that acetic acid activates the N-amino-2-iminopyridine, making it susceptible to nucleophilic addition by the enol form of a β-dicarbonyl substrate. acs.org The resulting adduct undergoes oxidative dehydrogenation with molecular oxygen, followed by a cyclization and dehydration cascade to furnish the final pyrazolo[1,5-a]pyridine product. acs.org This catalyst-free approach has been successfully applied to a variety of β-ketoesters and β-diketones. acs.orgnih.gov

The table below summarizes representative examples of this cross-dehydrogenative coupling reaction. acs.org

N-Amino-2-iminopyridine Derivative1,3-Dicarbonyl CompoundProductYield
1-amino-2-imino-4-phenyl-1,2-dihydropyridineEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester94%
1-amino-2-imino-4-(4-fluorophenyl)-1,2-dihydropyridineEthyl acetoacetate7-Amino-6-cyano-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester89%
1-amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridineMethyl propionylacetate7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester84%
1-amino-2-imino-4-phenyl-1,2-dihydropyridineAcetylacetone3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile81%

Multi-component Reaction Pathways for Pyrazolo[1,5-a]pyridine-5-carboxamide Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more simple starting materials in a single step, which is valued for high atom-economy and operational simplicity. distantreader.org While MCRs are well-established for the synthesis of related fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, their application for the direct synthesis of this compound is less commonly documented. nih.govrsc.org

Functionalization and Derivatization at the 5-Carboxamide Position

Once the pyrazolo[1,5-a]pyridine core is synthesized, the introduction and subsequent modification of the 5-carboxamide moiety are key steps. This typically begins with the formation of an amide bond from a carboxylic acid precursor.

Amidation Reactions for Introducing Diverse Substituents

The synthesis of this compound is achieved via standard amidation of its corresponding precursor, pyrazolo[1,5-a]pyridine-5-carboxylic acid, which is a known compound. nih.gov Although specific literature detailing this transformation for the 5-position is sparse, the methodology is well-established and analogous to the synthesis of other isomers, such as pyrazolo[1,5-a]pyridine-3-carboxamides. nih.govnih.gov

The general procedure involves the activation of the carboxylic acid group, often with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by reaction with a desired primary or secondary amine in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). nih.gov This straightforward amidation allows for the introduction of a wide array of substituents on the carboxamide nitrogen, enabling the synthesis of a diverse library of derivatives. nih.gov

The following table illustrates the types of amines that can be used in this reaction, based on analogous syntheses of related carboxamides. nih.gov

Amine MoietyPotential Reagent
Substituted benzylamine(4-(Trifluoromethoxy)phenyl)methanamine
Substituted aniline4-((Trifluoromethyl)thio)aniline
Heterocyclic aminePyridin-4-ylmethanamine
Aliphatic amineCyclohexylmethanamine

Modification of the Carboxamide Moiety

The carboxamide group itself can serve as a functional handle for further chemical transformations, allowing for the synthesis of more complex derivatives. While direct modifications of the this compound are not widely reported, strategies applied to isomeric compounds demonstrate the potential of this approach. nih.gov

One such strategy involves using the amide as a linking unit for subsequent cyclization reactions. For example, a pyrazolo[1,5-a]pyridine-carboxylic acid can be coupled with an amino acid ester, such as tert-butyl glycinate. nih.gov The resulting N-acylated amino acid ester intermediate contains a newly formed amide bond. This intermediate can then be subjected to further reactions. For instance, after deprotection of the ester, the newly installed glycine (B1666218) moiety can be reacted with other bifunctional reagents to construct additional heterocyclic rings, effectively using the initial carboxamide linkage as a pivot point for significant structural elaboration. nih.gov This highlights how the carboxamide functionality is not merely a terminal group but a versatile platform for advanced synthetic transformations.

Regioselective Functionalization of the Pyrazolo[1,5-a]pyridine Nucleus

The precise control of substituent placement on the pyrazolo[1,5-a]pyridine core, known as regioselectivity, is paramount for tuning its chemical and biological properties. A significant challenge in the synthesis of pyrazolo[1,5-a]pyridines has been the control of regioselectivity, as traditional methods using asymmetric N-aminopyridines often result in a mixture of two regioisomers with poor selectivity and yields. nih.govacs.org

Recent advancements have addressed this challenge. For instance, a protocol involving a TEMPO-mediated [3 + 2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds has been developed. This method provides multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high and predictable regioselectivity. nih.gov Mechanistic studies suggest that TEMPO acts as both a Lewis acid and an oxidant in this transformation. nih.gov Another approach achieved the divergent and regioselective synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common intermediate, highlighting the ability to selectively form two crucial heterocyclic motifs. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions have been instrumental in achieving regiocontrolled functionalization. Researchers have reported three successive and regiocontrolled palladium cross-coupling reactions to synthesize 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. The reactions proceeded with high regioselectivity, first at the C-6 position, then at the C-4 position, and finally at the C-2 position. nih.gov Direct C-H/C-H cross-coupling has also been achieved with high regioselectivity using a Pd(OAc)₂ catalyst, enabling the functionalization of the pyrazolo[1,5-a]pyridine nucleus with various five-membered heteroarenes without the need for pre-activated substrates. rsc.org

Advanced Synthetic Approaches

Modern synthetic chemistry has introduced a variety of advanced techniques to improve the synthesis of pyrazolo[1,5-a]pyridine derivatives, focusing on efficiency, diversity, and sustainability.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Side-Chain Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse side chains onto the pyrazolo[1,5-a]pyridine scaffold. rsc.org These methods have become central to creating structural diversity in this class of compounds. rsc.orgnih.gov

A notable application is the direct regioselective oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]pyridines with various five-membered heteroarenes like thiophenes, furans, and indoles. This reaction, catalyzed by Pd(OAc)₂ with AgOAc as the oxidant, proceeds without requiring pre-activation or directing groups, offering an efficient route to complex biheteroaryl molecules. rsc.org Another innovative approach is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction, which has been used to synthesize fused pyrazolo[1,5-a]pyrimidines under mild conditions. nih.gov This method avoids the use of prefunctionalized starting materials, aligning with principles of atom economy. nih.gov

Furthermore, successive regiocontrolled palladium cross-coupling reactions have been developed to introduce multiple aryl groups onto related fused pyridine systems, demonstrating precise control over the substitution pattern. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Pyrazolo[1,5-a]pyridine Derivatives

Reaction TypeCatalyst/ReagentsSubstratesProduct TypeReference
Oxidative C-H/C-H Cross-CouplingPd(OAc)₂ / AgOAcPyrazolo[1,5-a]pyridines, Thiophenes, FuransC-H arylated pyrazolo[1,5-a]pyridines rsc.org
Intramolecular Dehydrogenative CouplingPdCl₂2-arylacetaldehydes, azole-aminesFused pyrazolo[1,5-a]pyrimidines nih.gov
Successive Cross-CouplingPd catalystsDihalogenated pyrazolo[1,5-a]pyridine precursorsTris(het)aryl derivatives nih.gov

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a key technology for accelerating the synthesis of pyrazolo[1,5-a]pyridine derivatives. nih.gov This technique significantly reduces reaction times, often from hours to minutes, while frequently improving product yields. researchgate.netsemanticscholar.org

For instance, the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines was achieved in just 20 minutes under microwave irradiation at 120°C. nih.gov Similarly, a solvent-free microwave-assisted reaction of heterocyclic o-aminonitriles with cyanopyridines in the presence of a catalyst provided a versatile and efficient route to novel fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines. unr.edu.ar Researchers have also developed convenient sequential one-pot, microwave-assisted approaches for C8-functionalized pyrazolo[1,5-a] nih.govresearchgate.netacs.orgtriazines, which avoids the need for isolating and purifying intermediate compounds, thereby streamlining the synthetic process. semanticscholar.org The use of microwave irradiation is well-documented for preparing various pyrazolo[1,5-a]pyrimidine (B1248293) structures, highlighting its broad applicability. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyridine derivatives to minimize environmental impact. nih.govbme.hu A primary goal is the development of eco-friendly synthetic methodologies. nih.govacs.org

One notable green approach involves conducting reactions in aqueous media. For example, the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved through the reaction of aminopyrazoles and alkynes in aqueous ethanol, using KHSO₄ as a catalyst and assisted by ultrasonic irradiation. bme.hu The use of water as a solvent and the avoidance of hazardous organic solvents are key advantages of this method. bme.hu

Another green strategy is the use of catalyst-free conditions. A [3 + 2] cycloaddition reaction of 2-imino-1H-pyridin-1-amines with acetylenedicarboxylates has been developed to produce polysubstituted pyrazolo[1,5-a]pyridines under catalyst-free conditions, which simplifies purification and reduces waste. acs.org Combining these approaches, such as performing catalyst-free reactions under sonication, further enhances the green credentials of the synthesis by improving reaction rates and yields while using a more environmentally benign energy source. nih.govacs.org

Sonochemical Synthetic Strategies for Pyrazolo[1,5-a]pyridine Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful and green alternative to traditional heating methods for synthesizing pyrazolo[1,5-a]pyridine derivatives. nih.govresearchgate.net Ultrasonic irradiation can dramatically increase reaction rates and improve yields. acs.org

A highly efficient, one-pot sonochemical synthetic strategy has been developed for a novel class of polysubstituted pyrazolo[1,5-a]pyridines. nih.gov The method involves a [3 + 2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions. nih.gov When this reaction was conducted using sonication at 85°C, the reaction time was reduced to just 20 minutes, compared to 3 hours under conventional reflux, with reported yields being very good to excellent. nih.govacs.org This synthetic route demonstrates significant advantages, including high regioselectivity and yields. nih.govacs.org The structures of the resulting compounds and the regioselectivity of the reaction were definitively confirmed using X-ray single-crystal analysis. nih.gov

Table 2: Comparison of Conventional vs. Sonochemical Synthesis

MethodReaction TimeTemperatureConditionsYieldReference
Conventional Heating3 hoursRefluxAcetonitrile, catalyst-free- nih.govacs.org
Sonication20 minutes85 °CAcetonitrile, catalyst-free90% (for compound 5c) nih.govacs.org

Challenges and Innovations in Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including the need for cost-effective, safe, and efficient processes. For pyrazolo[1,5-a]pyridine derivatives, a key challenge has been overcoming synthetic routes that suffer from poor yields and low regioselectivity. nih.gov

Innovations in sonochemistry have provided a direct solution to this challenge. A sonochemical synthetic strategy for pyrazolo[1,5-a]pyridine derivatives has been described as a "scalable" method. nih.govnih.gov This one-pot, catalyst-free approach is not only rapid and high-yielding but also offers a pathway for larger-scale production due to its efficiency and simplicity. nih.govacs.org

Furthermore, the development of one-pot, multi-step syntheses represents a significant advance in scalability. A gram-scale, one-pot, three-step synthesis of a key intermediate for the drug Selpercatinib has been demonstrated, showcasing the applicability of modern methods to the production of pharmaceutically relevant molecules. nih.gov Microwave-assisted one-pot sequential reactions have also proven successful for gram-scale synthesis, avoiding tedious work-up and purification of intermediates, which is a major advantage for scaling up production. semanticscholar.org These innovative approaches address the critical need for robust and scalable methods to produce pyrazolo[1,5-a]pyridine-based compounds for various applications.

In-depth Analysis of this compound Elusive in Scientific Literature

A comprehensive review of scientific literature reveals a notable scarcity of specific research focused on the structure-activity relationship (SAR) and lead optimization of This compound . While the broader family of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has been the subject of extensive investigation in medicinal chemistry, detailed studies on the 5-carboxamide isomer are not prominently available in the public domain.

The majority of published research, including SAR studies, rational drug design, and the synthesis of chemical libraries, centers on the Pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) scaffold. This isomer has been identified as a critical pharmacophore in the development of various therapeutic agents, particularly in the fields of oncology and infectious diseases. For instance, numerous studies have detailed how substitutions on the pyrazolo[1,5-a]pyridine core and modifications of the 3-carboxamide linker are crucial for target interaction and biological efficacy.

In contrast, a detailed exploration of the chemical space and biological significance of the 5-carboxamide isomer is not sufficiently documented to construct a thorough scientific article based on the requested outline. Key areas such as the impact of substitutions on the core, the specific role of the 5-carboxamide linker in target binding, and associated conformational analyses are not well-established in the available literature.

Therefore, it is not possible to generate a scientifically accurate and detailed article that focuses solely on this compound as per the specified structure and content requirements. The current body of scientific evidence does not provide the necessary depth for a comprehensive analysis of this specific compound.

Should the focus be broadened to the more extensively studied Pyrazolo[1,5-a]pyridine-3-carboxamide , a wealth of information would be available to address the outlined topics in detail.

Structure Activity Relationship Sar Studies and Lead Optimization of Pyrazolo 1,5 a Pyridine 5 Carboxamide Derivatives

Lead Optimization Strategies

Lead optimization seeks to transform a promising hit compound into a clinical candidate by refining its molecular structure. For pyrazolo[1,5-a]pyridine-5-carboxamide derivatives, these strategies are primarily focused on improving interactions with the target protein, minimizing off-target activity, and overcoming physiological and chemical barriers that could limit efficacy.

Improving Target Selectivity

Achieving high target selectivity is paramount in drug development to maximize therapeutic effects while minimizing side effects. For pyrazolo[1,5-a]pyridine-based kinase inhibitors, selectivity is often tuned by modifying substituents on the core heterocyclic system to exploit subtle differences in the ATP-binding pockets of various kinases.

One notable example involves the development of selective inhibitors for phosphoinositide 3-kinase δ (PI3Kδ). Researchers designed a library of compounds based on a 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine core. By testing these compounds against different PI3K isoforms, they identified derivatives with significant selectivity for PI3Kδ over PI3Kα. The activity of these compounds ranged from 0.5 µM to 45 µM for the PI3Kδ isoform, while activity against the PI3Kα isoform was significantly lower, demonstrating isoform selectivity. nih.gov The optimization of a lead compound with an indole (B1671886) at the C(5) position led to CPL302253, which exhibited an IC50 of 2.8 nM for PI3Kδ and high selectivity over other isoforms. nih.gov

Similarly, in the pursuit of selective Tropomyosin receptor kinase (Trk) inhibitors, modifications to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold proved critical. The addition of a morpholine (B109124) group was found to enhance selectivity by mitigating off-target effects. mdpi.com Further structure-activity relationship (SAR) studies on macrocyclic derivatives showed that while increasing carbon chain length in a side chain maintained potent TrkA inhibition, it reduced activity against the resistant TRKG595R mutant. mdpi.com This highlights how subtle structural changes can fine-tune selectivity not only between different kinases but also between wild-type and mutant versions of the same kinase.

In the development of inhibitors for Casein Kinase 2 (CK2), optimization of the pyrazolo[1,5-a]pyrimidine scaffold, including macrocyclization, led to compound IC20 (31) . This derivative displayed high in vitro potency for CK2 with a dissociation constant (K_D) of 12 nM and was found to be exclusively selective for CK2 when screened against a panel of other kinases. nih.gov

Compound/Derivative ClassTargetKey Modification for SelectivityFinding
7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidines PI3KδIndole substitution at C(5) positionAchieved high selectivity for PI3Kδ over other isoforms, with lead compound CPL302253 showing IC50 = 2.8 nM. nih.gov
Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives TrkAddition of a morpholine groupImproved selectivity by reducing off-target effects. mdpi.com
Pyrazolo[1,5-a]pyrimidine derivatives CK2Macrocyclization and other scaffold optimizationsLed to compound IC20 (31) with exclusive selectivity for CK2 (K_D = 12 nM). nih.gov

Addressing Off-Target Effects through Structural Modification

Off-target effects arise when a drug molecule interacts with proteins other than its intended target, often leading to unwanted side effects. Structural modifications are a primary strategy to minimize these interactions.

During the optimization of pyrazolo[1,5-a]pyrimidines as CK2 inhibitors, researchers identified that a lead compound from AstraZeneca had significant off-target activity against DYRK, DAPK, and HIPK kinases. nih.gov Through scaffold modifications, including macrocyclization, they developed compounds like IC20 (31) and IC19 (32) which showed excellent potency and selectivity for CK2 in wide-ranging kinome screens, thereby designing out the previously identified off-target activities. nih.gov

In the context of antituberculosis agents, the pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivative TB47 was evaluated for common off-target liabilities. The compound showed negligible interactions with CYP450 enzymes and, crucially, had no inhibitory effect on the hERG channel, a common source of cardiac toxicity for many drug candidates. elsevierpure.com This favorable profile was achieved through the specific structural arrangement of the pyrazolo[1,5-a]pyridine-3-carboxamide core and its substituents. elsevierpure.com

Another optimization effort for a PDE10A inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold focused on improving selectivity against hERG channel binding. The lead compound was successfully modified to create MT-3014 , which retained high potency for PDE10A while minimizing the risk of cardiac off-target effects. jst.go.jp

CompoundIntended TargetOff-Target(s) AddressedStructural Strategy
IC20 (31) / IC19 (32) CK2DYRK, DAPK, HIPK kinasesScaffold modification and macrocyclization. nih.gov
TB47 Mtb QcrBCYP450 enzymes, hERG channelIntrinsic property of the specific pyrazolo[1,5-a]pyridine-3-carboxamide structure. elsevierpure.com
MT-3014 PDE10AhERG channelOptimization of substituents on the pyrazolo[1,5-a]pyrimidine core. jst.go.jp

Strategies for Overcoming Biological Barriers (e.g., in vitro phototoxicity)

Biological barriers can prevent a drug from reaching its target or cause toxicity. These include poor permeability across cell membranes, rapid metabolic breakdown, and inherent toxicities like phototoxicity.

A significant challenge encountered during the development of a series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors was in vitro phototoxicity. It was discovered that derivatives with a carbon-linked heteroaryl group at the 5-position of the scaffold consistently showed a high potential for phototoxicity. To overcome this barrier, a key strategic modification was made: replacing the carbon-linked substituent with a nitrogen-linked heteroaryl group. This change successfully mitigated the phototoxicity risk. The resulting compound, 20 , which incorporates a 5-(3-methyl-1H-1,2,4-triazol-1-yl) substituent, was not only free of phototoxicity but also retained high potency and selectivity for PDE2A.

Another common barrier is poor cell permeability. In the development of CK2 inhibitors, a polar carboxylic acid moiety was found to be crucial for high in vitro potency. However, this same group limited the compound's ability to cross cell membranes, resulting in a significant drop in cellular activity. nih.gov This presents a classic optimization challenge where a structural feature is beneficial for one property (potency) but detrimental to another (permeability).

Improving metabolic stability and oral bioavailability is another critical goal. For a class of pyrazolo-pyridone inhibitors, first-generation compounds suffered from poor oral bioavailability and rapid clearance. nih.gov A subsequent medicinal chemistry campaign focused on improving these pharmacokinetic properties, leading to inhibitor 40 , which demonstrated sustained plasma exposure in mice after oral dosing, making it suitable for in vivo studies. nih.gov

BarrierCompound Series / ClassStructural CauseOptimization StrategyResult
In Vitro Phototoxicity Pyrazolo[1,5-a]pyrimidine PDE2A InhibitorsCarbon-linked heteroaryl at 5-positionReplaced with a nitrogen-linked heteroaryl (1,2,4-triazole) at the 5-position.Alleviated phototoxicity while maintaining potency (Compound 20 ).
Poor Cell Permeability Pyrazolo[1,5-a]pyrimidine CK2 InhibitorsPolar carboxylic acid moiety required for potency. nih.gov-This remains a challenge to be addressed in further optimization. nih.gov
Poor Oral Bioavailability & Rapid Clearance Pyrazolo-pyridone InhibitorsUnspecified features of the first-generation scaffold. nih.govMedicinal chemistry campaign to improve pharmacokinetic properties.Developed compound 40 with sustained plasma exposure after oral dosing. nih.gov

Computational Chemistry and Theoretical Studies of Pyrazolo 1,5 a Pyridine 5 Carboxamide

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to characterizing the pyrazolo[1,5-a]pyridine (B1195680) system. These calculations provide a detailed picture of the molecule's electronic landscape, which is crucial for predicting its stability, reactivity, and spectroscopic properties.

DFT calculations are routinely employed to optimize the ground-state geometry of pyrazolo[1,5-a]pyridine derivatives and to determine their electronic properties. nih.gov Methods like the B3LYP functional combined with a basis set such as 6-31++G(d,p) are commonly used to calculate the distribution of electrons within the molecule. researchgate.net

Key parameters derived from these calculations include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding, which are essential for ligand-receptor binding.

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution, revealing the natural atomic charges on each atom and detailing the nature of the chemical bonds.

These theoretical calculations have been successfully correlated with experimental data from spectroscopic techniques like FT-IR and NMR for related pyrazolopyridine structures, confirming the accuracy of the computational models. nih.gov

The synthesis of substituted pyrazolo[1,5-a]pyridines often involves reactions where multiple isomers could potentially form. DFT calculations are a powerful tool for predicting and rationalizing the regioselectivity of these reactions. sci-hub.senih.gov The traditional synthesis of the scaffold involves a [3+2] cycloaddition of an N-aminopyridinium salt with a suitable partner, where regiocontrol can be a challenge. sci-hub.seorganic-chemistry.org

Theoretical studies can elucidate the reaction mechanism by mapping the potential energy surface and calculating the activation energies for different reaction pathways. The pathway with the lowest energy barrier corresponds to the major product observed experimentally. researchgate.net For instance, in C-H functionalization reactions on N-heteroarenes, DFT is used to calculate properties like C–H acidity and nucleophilicity to predict which position on the ring is most likely to react. bris.ac.uk Computational models can rationalize why a specific regioisomer is formed by analyzing the stability of reaction intermediates and transition states. acs.org Fukui indices, derived from DFT, are also used to identify the most reactive sites (nucleophilic or electrophilic) on the reactants, providing a clear rationale for the observed chemoselectivity and regioselectivity. researchgate.net

Table 1: Application of QM/DFT Methods in the Study of Pyrazolo[1,5-a]pyridine Derivatives

Computational MethodApplication AreaInsights Gained
Geometry OptimizationStructural AnalysisProvides the most stable 3D conformation of the molecule.
Frontier Molecular Orbital (FMO) AnalysisElectronic Structure & ReactivityDetermines HOMO-LUMO gap, indicating chemical stability and reactivity. nih.gov
Electrostatic Potential (ESP) MappingIntermolecular InteractionsVisualizes electron-rich and electron-poor areas, predicting sites for hydrogen bonding.
Transition State (TS) CalculationReaction MechanismsIdentifies the energy barriers for different reaction pathways to predict product distribution. researchgate.net
Fukui Function & Index CalculationRegioselectivity AnalysisPinpoints the most electrophilic and nucleophilic sites on reactants to rationalize reaction outcomes. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery, used to predict and analyze how a ligand like Pyrazolo[1,5-a]pyridine-5-carboxamide interacts with a biological target, typically a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are often developed as kinase inhibitors, docking studies are used to fit the compound into the ATP-binding site of kinases like CDK2 and TRKA. nih.gov The process generates various possible binding poses and ranks them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.netmdpi.com A lower binding energy score generally indicates a more stable and favorable interaction. These predictions help to prioritize which derivatives should be synthesized and tested experimentally, saving significant time and resources.

Beyond predicting if a compound will bind, docking reveals how it binds. The resulting models show specific intermolecular interactions between the ligand and amino acid residues in the protein's active site. For pyrazolo-fused heterocyclic inhibitors, common interactions include:

Hydrogen Bonds: The nitrogen atoms in the pyrazole (B372694) and pyridine (B92270) rings, as well as the amide group of the carboxamide side chain, can act as hydrogen bond donors or acceptors. These bonds are often formed with residues in the "hinge region" of kinases (e.g., Met592 in TrkA), which is a critical interaction for anchoring the inhibitor. nih.gov

Hydrophobic Interactions: The aromatic rings of the pyrazolopyridine core engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Arene-Cation Interactions: The electron-rich aromatic system can interact favorably with positively charged residues like Lysine or Arginine. researchgate.net

These detailed interaction maps are crucial for structure-activity relationship (SAR) studies, explaining why certain substituents enhance binding affinity while others diminish it.

Table 2: Common Interacting Residues for Pyrazolo-Fused Scaffolds in Kinase Active Sites

Interaction TypeCommon Amino Acid ResiduesRole in Binding
Hydrogen Bond (Hinge Region)Methionine (Met), Glutamic Acid (Glu), Aspartic Acid (Asp)Anchors the ligand in the ATP-binding site. nih.govresearchgate.net
Hydrogen Bond (Other)Lysine (Lys), Serine (Ser), Threonine (Thr)Provides additional stability and specificity. researchgate.netmdpi.com
Hydrophobic/Van der WaalsLeucine (Leu), Valine (Val), Alanine (Ala), Phenylalanine (Phe)Contributes to overall binding affinity by interacting with the aromatic core.
Arene-Cation / Pi-StackingArginine (Arg), Histidine (His)Orients the planar ring system within the active site. researchgate.net

The pyrazolo[1,5-a]pyridine scaffold itself is a rigid, planar system, which provides a strong, predictable foundation for designing inhibitors. nih.govnih.gov However, the substituents attached to this core, such as the carboxamide group at the C5 position, have rotational freedom.

Molecular dynamics (MD) simulations are used to study the flexibility and conformational dynamics of the ligand-protein complex over time. An MD simulation tracks the movements and interactions of all atoms in the system for nanoseconds or longer, providing a dynamic view of the binding. This analysis helps to:

Assess the stability of the binding pose predicted by docking.

Observe how the flexible side chains of the ligand and protein residues adapt to each other.

Calculate the binding free energy more accurately by accounting for solvent effects and entropic contributions.

Understand if water molecules play a key role in mediating the interaction between the ligand and the protein.

These flexibility studies provide a more realistic and robust understanding of the ligand's engagement with its target than static docking models alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a group of molecules and their biological activities. This approach is instrumental for identifying the key molecular properties that drive potency and for guiding the design of more effective analogues.

Correlation of Molecular Descriptors with Biological Activity

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and physicochemical properties, which can be quantified by molecular descriptors. Studies have focused on how modifications to the scaffold influence interactions with biological targets, providing critical insights into the structure-activity relationship (SAR).

For instance, in the development of this compound derivatives as inhibitors of Cryptosporidium PI(4)K, a key design principle was to achieve high potency and selectivity while engineering specific metabolic liabilities to create a "soft drug" that is active in the gut but rapidly metabolized upon absorption to minimize systemic exposure. nih.gov The SAR analysis revealed that introducing metabolically labile spots, such as esters that are quickly hydrolyzed to carboxylic acids, was a successful strategy. nih.gov This transformation significantly reduces systemic exposure as the resulting metabolite is often eliminated by organic anion transporters. nih.gov

In a separate line of research on dopaminergic 5-aminotetrahydropyrazolo[1,5-a]pyridines, a related scaffold, computational studies highlighted the crucial role of the sp² hybridized nitrogen atoms of the pyrazole ring as a key pharmacophoric element for high affinity at the dopamine (B1211576) D3 receptor. acs.org This indicates that the electronic properties and hydrogen-bonding capacity of the pyrazole core are significant descriptors correlated with biological activity.

Table 1: Correlation of Structural Features with Biological Activity for Pyrazolo[1,5-a]pyridine Derivatives

Structural Feature/Descriptor Position on Scaffold Impact on Biological Activity Rationale / Target Interaction Reference
Metabolically Labile Groups (e.g., esters) Side Chains Creation of a gut-restricted "soft drug" profile with reduced systemic exposure. Rapid first-pass metabolism to a less active metabolite. nih.gov
sp² Nitrogen Atoms Pyrazole Ring Essential pharmacophoric element for receptor binding. Important for establishing key hydrogen bonds or polar interactions in the receptor binding site. acs.org
Aromatic Groups C3 Position Can enhance binding affinity through hydrophobic and π–π stacking interactions. Interaction with non-polar residues in the target's active site. nih.gov
Amide Side Chains C5 Position Crucial for establishing favorable hydrogen-bonding interactions with the target. Formation of specific hydrogen bonds with receptor residues. nih.gov

Development of Predictive Models for New Analogues

A major application of QSAR is the creation of predictive models that can forecast the biological activity of novel, yet-to-be-synthesized analogues. These models guide medicinal chemistry efforts by prioritizing compounds with the highest probability of success.

A 3D-QSAR based pharmacophore hypothesis was successfully used to guide the synthesis and biological evaluation of dopaminergic 5-aminotetrahydropyrazolo[1,5-a]pyridines. acs.org This approach led to the identification of an enantiomer, (S)-1, with high affinity and selectivity for the dopamine D3 receptor, demonstrating the predictive power of the model in designing potent and selective ligands. acs.org

While a specific 3D-QSAR study for the this compound scaffold is not detailed in the searched literature, studies on closely related isomers, such as Pyrazolo[1,5-a]pyridine-3-carboxamides, illustrate the methodology. For these related compounds, statistically significant 3D-QSAR models have been developed with excellent correlation coefficients (R² > 0.98) and cross-validation coefficients (Q² > 0.85). researchgate.net Such models generate contour maps that provide crucial structural insights, highlighting regions where specific physicochemical properties (e.g., steric bulk, positive/negative electrostatic potential) would be beneficial or detrimental to activity, thereby guiding the design of new derivatives. researchgate.net

Table 2: Examples of Predictive Computational Models for the Pyrazolo[1,5-a]pyridine Scaffold

Model Type Scaffold Studied Application Key Finding Reference
3D-QSAR Pharmacophore 5-Aminotetrahydropyrazolo[1,5-a]pyridines Guided synthesis of selective Dopamine D3 receptor agonists. Successfully predicted and led to the synthesis of a highly potent and selective compound. acs.org
Atom-based 3D-QSAR Pyrazolo[1,5-a]pyridine-3-carboxamides (isomer) Development of QcrB inhibitors for tuberculosis. Generated a statistically robust model (R²=0.98, Q²=0.85) and contour maps to guide design. researchgate.net
Molecular Docking Pyrazolo[3,4-b]pyridine (isomer) Understanding binding modes in FGFR. Revealed that the pyrazolopyridine core was crucial for activity and facilitated key hydrogen bonds. nih.gov

Virtual Screening and De Novo Design Approaches

Virtual screening and de novo design are powerful computational strategies for identifying and creating novel chemical entities with desired biological activity.

Virtual screening involves the use of computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a biological target. For the Pyrazolo[1,5-a]pyridine scaffold, this technique allows for the rapid identification of potential hits from vast virtual libraries, significantly accelerating the initial stages of drug discovery. For example, virtual docking studies of a related Pyrazolo[1,5-a]pyrimidine derivative against the VPS34 kinase active site led to the creation of a virtual library of new compounds with potentially improved anticancer activity, which were then prioritized for synthesis. byu.edu

De novo design , in contrast, involves designing a molecule from the ground up, often using algorithms that piece together molecular fragments within the constraints of a receptor's binding site. This approach can generate entirely novel molecular structures that may possess improved properties over existing scaffolds. While specific applications of de novo design for the this compound scaffold are not prominently documented, it represents a logical and powerful extension of virtual screening and SAR studies for the future discovery of next-generation inhibitors.

Emerging Research Directions and Future Perspectives for Pyrazolo 1,5 a Pyridine 5 Carboxamide

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

The synthesis of pyrazolo[1,5-a]pyridines has been an area of active research, with a focus on developing more efficient, sustainable, and versatile methods. researchgate.nettandfonline.com Traditional methods often involve multi-step procedures with harsh reaction conditions. Recent advancements, however, are paving the way for more environmentally friendly and atom-economical approaches.

One promising strategy involves the use of copper-promoted oxidative [3+2]-annulation of nitroalkenes with in situ generated pyridinium (B92312) imines. researchgate.net This method allows for the synthesis of 3-fluoro- and 3-nitro-pyrazolo[1,5-a]pyridines with a broad substrate scope. researchgate.net Another innovative approach is the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-ketoesters and β-diketones with N-amino-2-iminopyridines. acs.org This catalyst-free method boasts high atom economy and utilizes environmentally benign reagents. acs.org

Synthetic MethodologyKey FeaturesSustainability Aspects
Copper-Promoted Oxidative [3+2]-Annulation Synthesis of 3-fluoro- and 3-nitro-pyrazolo[1,5-a]pyridines.Broad substrate scope.
Cross-Dehydrogenative Coupling Acetic acid and molecular oxygen promoted; catalyst-free.High atom economy, environmentally benign reagents. acs.org
Flow Chemistry and Heterogeneous Catalysis Improved reaction control, easier purification.Potential for continuous manufacturing. researchgate.net
One-Pot, Multi-Component Reactions Reduced number of synthetic steps.Improved overall efficiency. nih.gov

Exploration of New Biological Targets and Pathways

Derivatives of the pyrazolo[1,5-a]pyridine (B1195680) scaffold have been investigated for their activity against a variety of biological targets, primarily in the areas of oncology and infectious diseases. A significant body of research has focused on their role as kinase inhibitors. benthamdirect.comrsc.org

For instance, a series of pyrazolo[1,5-a]pyridines has been identified as potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways often dysregulated in cancer. nih.gov Another study reported the discovery of pyrazolo[1,5-a]pyridine derivatives as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, which play critical roles in immunosuppression. acs.org

Beyond PI3K, these compounds have shown inhibitory activity against other kinases, including the C-terminal Src kinase (CSK), a negative regulator of T cell activation, and the RET kinase, a receptor tyrosine kinase implicated in various cancers. nih.govgoogle.com In the realm of infectious diseases, a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivative, TB47, has been identified as an inhibitor of the respiratory cytochrome bcc complex (QcrB) in Mycobacterium tuberculosis, showing activity against drug-resistant strains. acs.org

Biological TargetTherapeutic AreaKey Findings
Phosphoinositide 3-kinase (PI3K) p110α OncologyPotent and selective inhibition. nih.gov
PI3Kγ/δ Oncology (Immunotherapy)Potent and selective dual inhibitors. acs.org
C-terminal Src kinase (CSK) Oncology (Immunotherapy)Inhibition enhances T cell activation. nih.gov
RET kinase OncologyInhibition of aberrant RET signaling. google.com
Cytochrome bcc complex (QcrB) Infectious Disease (Tuberculosis)Activity against drug-resistant M. tuberculosis. acs.org

Advancements in Multitarget Ligand Design

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a strategy to address complex diseases and combat drug resistance. nih.gov The pyrazolo[1,5-a]pyridine scaffold is well-suited for the design of such multitarget ligands. wipo.int

A patent has described substituted pyrazolo[1,5-a]pyridine compounds as dual inhibitors of phosphodiesterase (PDE) and c-Jun N-terminal kinase (JNK), suggesting their potential in treating cancer, neuropathic pain, and inflammation. wipo.int Another study detailed the design of potent Mcl-1/Bcl-xL dual inhibitors by hybridizing a pyrazolo[1,5-a]pyridine derivative (an Mcl-1 inhibitor) with a known Bcl-xL inhibitor. acs.org This approach aims to overcome apoptosis resistance in cancer cells.

The development of dual PI3Kγ/δ inhibitors also exemplifies this strategy, targeting multiple pathways involved in immunosuppression in the tumor microenvironment. acs.org This multitarget approach can lead to enhanced efficacy and a lower likelihood of developing resistance compared to single-target agents. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery process to accelerate the design and optimization of new therapeutic agents. researchgate.netchemrxiv.org These computational tools can be applied to the design of Pyrazolo[1,5-a]pyridine-5-carboxamide derivatives to predict their activity, properties, and potential off-target effects.

Machine learning models have been developed to predict the inhibition of QcrB in Mycobacterium tuberculosis by various compounds, including pyrazolo[1,5-a]pyridine derivatives. chemrxiv.orgnih.gov These models, trained on existing datasets, can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.gov

Furthermore, generative AI models are being used for de novo drug design, creating novel molecular structures with desired properties. researchgate.net Reaction-based de novo design, which considers synthetic accessibility, is also being enhanced by machine learning. whiterose.ac.uk For the this compound scaffold, AI and ML can aid in optimizing substituents to improve potency, selectivity, and pharmacokinetic properties, thereby streamlining the drug discovery pipeline. researchgate.net

Potential Applications as Advanced Materials (e.g., Fluorophores)

Beyond their therapeutic potential, pyrazolo[1,5-a]pyridine derivatives are emerging as promising candidates for advanced materials, particularly as fluorophores for various applications. mdpi.comunito.it These compounds can exhibit interesting photophysical properties, including high fluorescence quantum yields. nih.gov

A novel fluorescent probe based on a pyrazolo[1,5-a]pyridine carboxylic acid has been developed for detecting pH in acidic environments. nih.govbohrium.com This probe demonstrates a fast response, high quantum yield (φ = 0.64), and good selectivity, making it suitable for imaging acidic organelles within cells. nih.gov Another study reported the discovery of a new fluorescent core skeleton called "fluoremidine," which is a pyrazolo[1,5-a]pyridine-fused pyrimidine. researchgate.netrsc.org This core has been used to design a fluorescent probe for visualizing lipid droplets in living cells. rsc.org

The tunable nature of the pyrazolo[1,5-a]pyridine scaffold allows for the modulation of its photophysical properties by introducing different substituents. unito.it This opens up possibilities for developing a library of fluorophores with a range of emission wavelengths and properties for diverse applications in bioimaging and materials science. mdpi.com

Fluorophore ApplicationKey Features
pH Probe Fast response to acidic pH, high quantum yield (φ = 0.64), high selectivity. nih.gov
Lipid Droplet Probe Based on the "fluoremidine" core, visualizes lipid droplets in living cells. rsc.org

Addressing Challenges in Drug Resistance and Selectivity at the Preclinical Level

Despite the promise of this compound derivatives, challenges related to drug resistance and selectivity need to be addressed at the preclinical stage. The development of resistance to antimicrobial and anticancer agents is a major hurdle in drug development. google.com

In the context of tuberculosis, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been specifically designed to be effective against drug-resistant strains of M. tuberculosis. acs.orgnih.gov These compounds have shown potent activity against both drug-susceptible and multidrug-resistant clinical isolates. nih.gov One derivative, in particular, demonstrated a significant reduction in bacterial burden in a mouse model of tuberculosis. nih.gov

Selectivity is another critical aspect, especially for kinase inhibitors, to minimize off-target effects. nih.gov Research on pyrazolo[1,5-a]pyridine-based PI3K inhibitors has focused on achieving isoform selectivity. nih.gov For instance, compounds have been developed with high selectivity for the p110α isoform over other Class Ia PI3 kinases. nih.gov Similarly, efforts have been made to develop CSK inhibitors that are selective over the closely related LCK kinase. nih.gov Addressing these challenges through careful molecular design and preclinical evaluation is crucial for the successful clinical translation of this promising class of compounds.

Q & A

Q. What synthetic methodologies are commonly used to prepare pyrazolo[1,5-a]pyridine-5-carboxamide derivatives?

A two-step approach is often employed: (1) synthesis of the pyrazolo[1,5-a]pyridine core via cyclization of enamine precursors or hydrazine derivatives under acidic or basic conditions, followed by (2) amidation of the carboxylic acid intermediate with primary or secondary amines. For example, compounds like 5a–5v were synthesized via amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with amines using DMF as a solvent and coupling agents like HATU . Multi-step routes (e.g., four-step synthesis of compound 467) may involve cyclization, aldehyde formation, esterification, and final amidation .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : HRMS (ESI) for molecular ion validation (e.g., [M+H]+ calcd/found for C13H11N5O: 254.1042/254.1039) .
  • Elemental analysis : Combustion analysis to verify purity (e.g., C: 61.65% theoretical vs. 61.78% experimental) .

Q. What reaction conditions are critical for regioselective functionalization at position 7 of pyrazolo[1,5-a]pyridine?

Regioselectivity is achieved using catalysts like Pd(OAc)₂ or CuI in cross-coupling reactions. For example, Suzuki-Miyaura coupling at position 7 requires careful control of temperature (80–100°C) and base selection (e.g., K₂CO₃) to minimize byproducts . Microwave-assisted synthesis can enhance reaction efficiency .

Advanced Research Questions

Q. How can structural modifications to the carboxamide group influence biological activity?

Substituting the carboxamide with bulky or electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhances receptor binding. For instance, replacing methyl with a 4,6-dimethylpyrimidin-2-yl group in compound 13a improved mGlu2 receptor inhibition (IC₅₀ from 120 nM to 45 nM) . Computational docking studies (e.g., Glide SP mode) help predict interactions with target proteins like mGlu2 .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic optimization : Adjust logP values (e.g., via methyl ester prodrugs) to enhance blood-brain barrier penetration .
  • Metabolite profiling : LC-MS/MS identifies active metabolites contributing to in vivo activity but absent in vitro .
  • Dose-response recalibration : Use allometric scaling to align in vitro IC₅₀ with achievable plasma concentrations .

Q. How do reaction conditions impact the formation of isomeric byproducts during pyrazolo[1,5-a]pyridine synthesis?

Isomer distribution (e.g., pyrazolo[1,5-a]pyridine vs. pyrazolo[5,1-c]triazine) depends on:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization over dimerization .
  • Acid/base catalysis : Trifluoroacetic acid promotes pyridine ring closure, while NaH favors triazine formation .
  • Temperature : Lower temperatures (0–25°C) reduce thermal decomposition of intermediates .

Methodological Recommendations

  • Synthetic reproducibility : Always pre-dry solvents (e.g., THF over molecular sieves) and use freshly distilled amines to prevent side reactions .
  • Analytical rigor : Validate NMR assignments with 2D techniques (HSQC, HMBC) for complex heterocycles .
  • Data interpretation : Apply multivariate analysis (e.g., PCA) to SAR datasets to identify non-linear trends in bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.